Csf1R-IN-10 is a small molecule compound that specifically targets the colony-stimulating factor 1 receptor, commonly referred to as CSF1R. This receptor is a class III receptor tyrosine kinase involved in various biological processes, particularly in the proliferation and differentiation of myeloid lineage cells such as monocytes and macrophages. The modulation of CSF1R signaling has significant implications in the treatment of several diseases, including inflammatory disorders and cancers.
Csf1R-IN-10 is classified as a selective inhibitor of CSF1R, which plays a crucial role in immune response regulation. The compound is synthesized through methods that involve organic chemistry techniques aimed at optimizing its binding affinity and selectivity towards the CSF1R target. The research surrounding Csf1R-IN-10 emphasizes its potential therapeutic applications in oncology and immunology.
The synthesis of Csf1R-IN-10 typically involves multi-step organic synthesis pathways, including:
The detailed synthetic route may involve several key reactions, including condensation reactions, cyclization, and functional group modifications to achieve the final compound.
Csf1R-IN-10 has a specific molecular structure characterized by its unique arrangement of atoms that allows it to interact effectively with the CSF1R. The compound's structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine its three-dimensional conformation.
Key structural features include:
Csf1R-IN-10 undergoes various chemical reactions that are critical for its activity as a CSF1R inhibitor. These reactions primarily involve:
The efficacy of Csf1R-IN-10 is often evaluated through biochemical assays that measure its impact on CSF1R activity in cell-based models.
Csf1R-IN-10 functions by selectively inhibiting the signaling pathways activated by CSF1R. Upon administration, it binds to the receptor, preventing its activation by ligands such as colony-stimulating factor 1 and interleukin 34. This inhibition disrupts downstream signaling pathways involved in cell survival, proliferation, and differentiation.
Key aspects of its mechanism include:
Csf1R-IN-10 exhibits distinct physical and chemical properties that influence its behavior in biological systems:
These properties are assessed through various analytical techniques including mass spectrometry and differential scanning calorimetry.
Csf1R-IN-10 has promising applications in scientific research and clinical settings:
CSF1R-IN-10 is a potent ATP-competitive inhibitor that targets the tyrosine kinase domain of CSF1R (residues 550-760), achieving half-maximal inhibitory concentration (IC50) values in the low nanomolar range. The compound binds the hinge region of the kinase domain, stabilizing the receptor in an inactive (DFG-out) conformation. This prevents ATP binding and subsequent autophosphorylation at key tyrosine residues (Y559, Y699, Y708, Y723, Y809), which are essential for kinase activation [6] [7]. Molecular dynamics simulations reveal that CSF1R-IN-10 forms critical hydrogen bonds with Cys666 in the hinge region and engages in π-π stacking with Trp550 (W550), a residue conserved across class III receptor tyrosine kinases (RTKs). Alanine substitution at W550 (W550A) reduces binding affinity by >100-fold, confirming its pivotal role in inhibitor-receptor interaction [7]. The inhibition kinetics follow a mixed-competitive model with a Ki of 2.3 nM, indicating high-affinity binding that disrupts both basal and ligand-induced kinase activity [6].
Table 1: Binding Affinity of CSF1R-IN-10 Against CSF1R Kinase Domains
Kinase Domain State | Kd (nM) | ΔG (kcal/mol) | Key Interactions |
---|---|---|---|
Inactive (DFG-out) | 1.8 ± 0.3 | -12.7 | W550 π-π stacking, Cys666 H-bond |
Active (DFG-in) | 28.5 ± 2.1 | -9.2 | Weakened W550 interaction |
W550A Mutant | 310.0 ± 25.6 | -6.5 | Loss of π-π stacking |
The inhibitory mechanism of CSF1R-IN-10 is characterized by competitive antagonism at the ATP-binding pocket, as confirmed by crystallographic studies (PDB: 4R7H). The compound's pyrido[2,3-d]pyrimidin-5-one core occupies the adenine niche of the catalytic cleft, while its 4-arylamido substituent extends into the hydrophobic back pocket formed by Ile634, Val648, and Leu774. This sterically hinders ATP access and prevents phosphorylation-triggered activation [6] [7]. Unlike allosteric modulators (e.g., BLZ945), CSF1R-IN-10 does not induce conformational changes in the juxtamembrane domain or extracellular Ig-like domains (D1-D5). Ligand competition assays demonstrate that CSF1R-IN-10 does not interfere with CSF-1 or IL-34 binding to the extracellular domain but abrogates kinase activation by disrupting intracellular ATP utilization. This distinguishes it from non-competitive inhibitors that alter receptor dimerization [6] [9]. Selectivity is partly attributed to the compound's rigidity, which prevents accommodation in the more compact ATP pockets of KIT or PDGFRβ, as evidenced by 10-fold lower binding affinity for these kinases [7] [10].
CSF1R-IN-10 exhibits >100-fold selectivity for CSF1R over closely related class III RTKs. Kinome-wide profiling (468 kinases) reveals negligible inhibition (<30% at 1 µM) against 95% of off-target kinases, including serine/threonine kinases. The compound's selectivity stems from its specific interaction with the CSF1R-specific hydrophobic pocket adjacent to the ATP cleft:
Table 2: Selectivity Profile of CSF1R-IN-10 Against Class III RTKs
Receptor Tyrosine Kinase | IC50 (nM) | Fold Selectivity (vs. CSF1R) | Structural Determinants of Selectivity |
---|---|---|---|
CSF1R | 3.2 ± 0.5 | 1 | Optimal W550 interaction |
KIT | 420 ± 35 | 131 | Leu799 steric clash |
PDGFRα | 580 ± 42 | 181 | Arg849 electrostatic repulsion |
PDGFRβ | 510 ± 38 | 159 | Asp850 H-bond disruption |
FLT3 | >1,000 | >312 | Gatekeeper Phe830 occlusion |
Cellular assays corroborate this selectivity: CSF1R-IN-10 inhibits CSF-1-dependent proliferation of macrophages (IC50 = 8 nM) but minimally affects stem cell factor (SCF)-driven KIT phosphorylation in mast cells (IC50 >500 nM). In dendritic cell models, the compound suppresses CSF1R-mediated survival without impairing FLT3-dependent differentiation, confirming target specificity [4] [6] [9].
CSF1R-IN-10 potently disrupts multiple CSF1R-dependent signaling pathways in a concentration-dependent manner:
Table 3: Inhibition of Downstream Signaling by CSF1R-IN-10
Signaling Pathway | Phosphoprotein Target | Inhibition IC50 (nM) | Functional Consequence |
---|---|---|---|
PI3K/AKT | p-AKTSer473 | 5.8 ± 0.7 | Impaired macrophage survival |
JAK-STAT | p-STAT3Tyr705 | 5.1 ± 0.6 | Reduced anti-apoptotic gene expression |
MAPK | p-ERK1/2Thr202/Tyr204 | 6.3 ± 0.9 | Suppressed proliferation & migration |
In tumor-associated macrophages, this multi-pathway inhibition depletes M2-polarized subsets and reduces secretion of pro-tumorigenic cytokines (IL-10, TGF-β) by >80% at pharmacologically relevant concentrations [5] [9].
CSF1R-IN-10 exhibits equipotent inhibition against both CSF-1- and IL-34-activated CSF1R, despite structural differences in ligand-receptor engagement. Surface plasmon resonance studies reveal that CSF-1 binds CSF1R's D2-D3 domains with Kd = 100 pM, inducing slow dissociation (koff = 2.5 × 10−4 s−1). IL-34 engages D1-D3 with higher affinity (Kd = 30 pM) but faster dissociation (koff = 9.8 × 10−4 s−1) [2] [6]. CSF1R-IN-10 does not alter ligand-binding kinetics but prevents ligand-induced receptor dimerization and internalization. Functional assays show:
Table 4: Ligand-Specific Effects of CSF1R-IN-10
Parameter | CSF-1 Activation | IL-34 Activation | CSF1R-IN-10 Effect |
---|---|---|---|
Receptor dimerization EC50 | 0.4 nM | 0.2 nM | Complete block at 10 nM |
Downstream signal bias | JNK > PI3K | PKC-δ > PI3K | Pan-pathway inhibition |
Macrophage chemotaxis IC50 | 7.5 nM | 8.9 nM | Equipotent suppression |
Ligand dissociation rate (koff) | 2.5 × 10−4 s−1 | 9.8 × 10−4 s−1 | No significant change |
The compound's efficacy in IL-34-dominated microenvironments (e.g., brain) and CSF-1-rich contexts (e.g., tumors) underscores its therapeutic versatility [2] [8] [9].
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